molecular formula C20H20N2O3S B11404997 Methyl 3-[4-(4-methoxyphenyl)-2-(phenylamino)-1,3-thiazol-5-yl]propanoate

Methyl 3-[4-(4-methoxyphenyl)-2-(phenylamino)-1,3-thiazol-5-yl]propanoate

Cat. No.: B11404997
M. Wt: 368.5 g/mol
InChI Key: NUEXVEBCFYYQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[4-(4-methoxyphenyl)-2-(phenylamino)-1,3-thiazol-5-yl]propanoate is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

The synthesis of Methyl 3-[4-(4-methoxyphenyl)-2-(phenylamino)-1,3-thiazol-5-yl]propanoate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction. The starting materials often include 4-methoxyphenylamine and phenyl isothiocyanate, which undergo a series of reactions to form the thiazole ring. The final step involves esterification to introduce the methyl ester group .

Chemical Reactions Analysis

Methyl 3-[4-(4-methoxyphenyl)-2-(phenylamino)-1,3-thiazol-5-yl]propanoate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[4-(4-methoxyphenyl)-2-(phenylamino)-1,3-thiazol-5-yl]propanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Methyl 3-[4-(4-methoxyphenyl)-2-(phenylamino)-1,3-thiazol-5-yl]propanoate can be compared with other thiazole derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the unique properties of this compound.

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

methyl 3-[2-anilino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoate

InChI

InChI=1S/C20H20N2O3S/c1-24-16-10-8-14(9-11-16)19-17(12-13-18(23)25-2)26-20(22-19)21-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,21,22)

InChI Key

NUEXVEBCFYYQEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)CCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.